molecular formula C11H7ClF6O B14053689 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14053689
M. Wt: 304.61 g/mol
InChI Key: MIPBVSFHGKOVFE-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-bis(trifluoromethyl)benzene with a chloropropanone derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity .

Biological Activity

1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by its unique trifluoromethyl-substituted phenyl ring and chloropropanone moiety. This compound has garnered attention for its potential biological activity, particularly in enzyme interactions and protein modifications. The trifluoromethyl groups enhance lipophilicity and reactivity, which are critical for biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Research indicates that it can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or alteration of their activity. This interaction is crucial for understanding its potential therapeutic applications in biochemical studies related to enzyme dynamics and protein-ligand interactions.

Biological Activity

This compound has shown potential in various biological assays:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes, which could be pivotal in drug development for diseases where enzyme activity is dysregulated.
  • Protein Interaction : It has been observed to modify protein activities, impacting cellular signaling pathways and oxidative stress responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Protein BindingAlters protein activity through covalent modifications
Cellular ImpactModulates cellular signaling and oxidative stress responses

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study 1 : A study demonstrated that the compound effectively inhibited the enzyme involved in a metabolic pathway associated with cancer proliferation. The IC50 values indicated significant potency compared to known inhibitors.
  • Study 2 : Another research effort focused on the compound's ability to modulate oxidative stress markers in cellular models. Results showed that treatment with the compound led to a decrease in reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .

Properties

Molecular Formula

C11H7ClF6O

Molecular Weight

304.61 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6O/c12-4-3-9(19)6-1-2-7(10(13,14)15)8(5-6)11(16,17)18/h1-2,5H,3-4H2

InChI Key

MIPBVSFHGKOVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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